6-Ciano-2-oxo-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

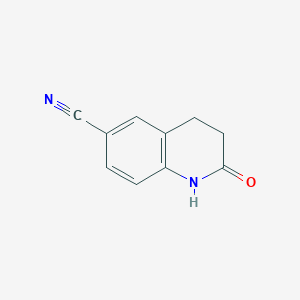

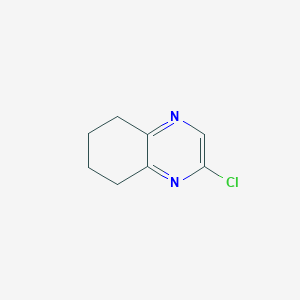

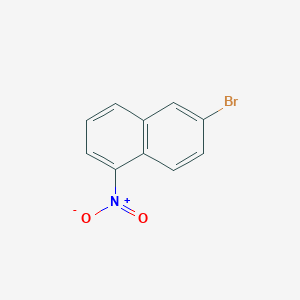

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Aplicaciones Científicas De Investigación

Química Medicinal

Compuestos similares a “6-Ciano-2-oxo-1,2,3,4-tetrahidroquinolina” se han explorado por su potencial como antimicrobianos, antifúngicos, antioxidantes, antiinflamatorios, analgésicos y agentes anticancerígenos. Las moléculas heterocíclicas espirofusionadas como las espiro [benzotiofeno-3,3'-pirrolinas] muestran promesa en metodologías catalíticas enantioselectivas y como compuestos modelo con propiedades antimicobacterianas, antituberculosas e incluso antidiabéticas .

Inhibición Enzimática

Estos compuestos también se han estudiado por su capacidad para inhibir la actividad de la β-glucuronidasa, un enfoque importante para el tratamiento de varias enfermedades. Se sintetizó una biblioteca de 2-oxo-1,2,3,4-tetrahidropirimidina para evaluar su actividad inhibitoria de la β-glucuronidasa y su modo de inhibición enzimática .

Catálisis

En la investigación de catálisis, alterar el catalizador puede afectar significativamente las vías de reacción y la formación del producto. Por ejemplo, el uso de 5% Pt/C como catalizador redujo la migración del doble enlace y las vías de aromatización, favoreciendo la formación de tetrahidroquinolina con alta selectividad cis .

Métodos de Síntesis

Se desarrolló un nuevo protocolo de una olla y dos pasos para la síntesis de 2-oxo-1,2,3,4-tetrahidroquinolina-3-carboxilato a partir de 2-(2-(bencilamino)bencilideno)malonato . Además, se demostró un protocolo robusto a escala de gramos para la síntesis de 2-oxo-1,2,3,4-tetrahidropirimidinas a través de la funcionalización C-H de arenos metilados y la generación in situ de urea a partir de UHP en una condición sin disolvente .

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .

Biochemical Pathways

The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .

Pharmacokinetics

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .

Action Environment

It’s worth noting that the storage temperature and physical form of the compound can impact its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of aniline derivatives with malononitrile and subsequent cyclization using a suitable catalyst. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAWZROXAVJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570784 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159053-44-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B180126.png)

![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)